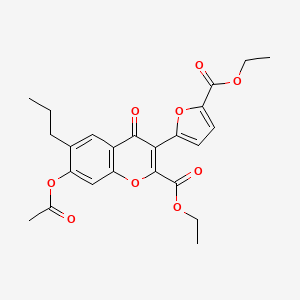
ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including ester, ketone, and furan moieties
Métodos De Preparación
The synthesis of ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chromene moiety: This step involves the condensation of the furan ring with a suitable aldehyde or ketone, followed by cyclization.
Esterification and acetylation: The final steps involve the esterification of the carboxylic acid group and the acetylation of the hydroxyl group to yield the target compound.
Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Análisis De Reacciones Químicas
ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester or acetyl groups.
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-hydroxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate: This compound lacks the acetyl group, which may affect its reactivity and biological activity.
Ethyl 7-acetyloxy-3-(5-methoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which may influence its chemical properties and applications.
Ethyl 7-acetyloxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-methylchromene-2-carboxylate: This compound has a methyl group instead of a propyl group, which may alter its physical and chemical properties.
Propiedades
IUPAC Name |
ethyl 7-acetyloxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O9/c1-5-8-14-11-15-19(12-18(14)31-13(4)25)33-22(24(28)30-7-3)20(21(15)26)16-9-10-17(32-16)23(27)29-6-2/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFCOAOUNXGTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
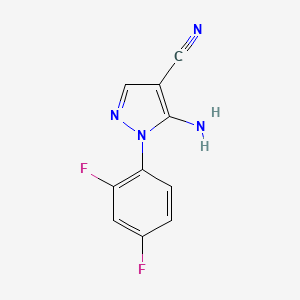
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)
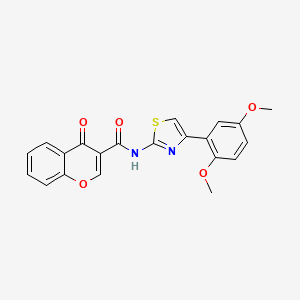
![2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B2890836.png)
![1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2890838.png)
![4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2890839.png)
![N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B2890840.png)
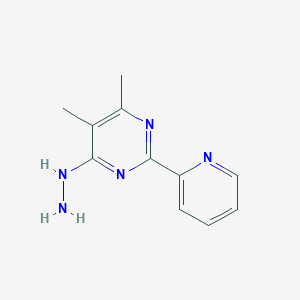
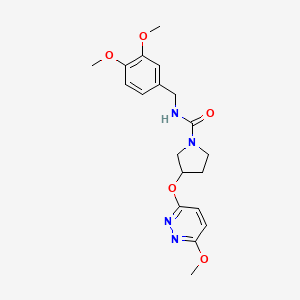
![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2890843.png)
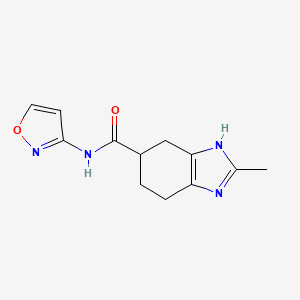
![N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2890849.png)
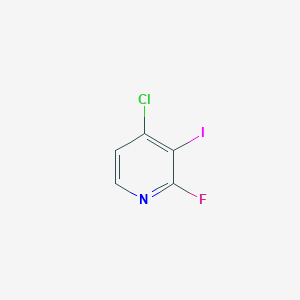
![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)
